molecular formula C7H14S2 B14486146 Cycloheptane-1,1-dithiol CAS No. 65392-29-2

Cycloheptane-1,1-dithiol

Cat. No.: B14486146
CAS No.: 65392-29-2
M. Wt: 162.3 g/mol
InChI Key: VPLVMGPXDIWPOT-UHFFFAOYSA-N
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Description

Cycloheptane-1,1-dithiol is an organic compound characterized by a seven-membered carbon ring with two thiol groups (-SH) attached to the first carbon atom This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptane-1,1-dithiol can be synthesized through several methods. One common approach involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . Another method includes the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: Cycloheptane-1,1-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides can be used in substitution reactions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Thiols.

    Substitution: Alkylated thiols.

Scientific Research Applications

Cycloheptane-1,1-dithiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in modulating biological pathways involving thiol-disulfide exchange.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cycloheptane-1,1-dithiol involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins by altering their thiol-disulfide balance. The compound’s ability to undergo nucleophilic substitution also allows it to interact with various molecular targets.

Comparison with Similar Compounds

    Cyclohexane-1,1-dithiol: A six-membered ring analog with similar thiol functionality.

    Cyclooctane-1,1-dithiol: An eight-membered ring analog with similar properties.

Uniqueness: Cycloheptane-1,1-dithiol is unique due to its seven-membered ring structure, which imparts distinct conformational and steric properties compared to its six- and eight-membered counterparts. These differences can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.

Properties

CAS No.

65392-29-2

Molecular Formula

C7H14S2

Molecular Weight

162.3 g/mol

IUPAC Name

cycloheptane-1,1-dithiol

InChI

InChI=1S/C7H14S2/c8-7(9)5-3-1-2-4-6-7/h8-9H,1-6H2

InChI Key

VPLVMGPXDIWPOT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(S)S

Origin of Product

United States

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